![molecular formula C11H24N2O2 B14594871 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol CAS No. 61146-55-2](/img/structure/B14594871.png)
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is an organic compound that features both an alcohol and an ether functional group. This compound is notable for its unique structure, which includes a diazenyl group (N=N) attached to a tert-butyl group, making it a subject of interest in various chemical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol typically involves multiple steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid to form a diazonium salt, which is then coupled with a tert-butyl group.
Ether Formation: The ether linkage is formed by reacting an alcohol with an alkyl halide under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Final Assembly: The final step involves the coupling of the diazenyl intermediate with the butanol derivative under controlled conditions to ensure the correct configuration and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The alcohol group in 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines
Substitution: Various substituted ethers
科学研究应用
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazenyl coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol exerts its effects involves several pathways:
Molecular Targets: The diazenyl group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and nucleic acids.
Pathways Involved: The compound can undergo metabolic activation, where enzymes convert it into reactive intermediates that can modify biomolecules, potentially leading to therapeutic effects or toxicity.
相似化合物的比较
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group and an aldehyde, used in different synthetic applications.
Uniqueness
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is unique due to its combination of a diazenyl group and an ether linkage, which provides a versatile platform for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
61146-55-2 |
|---|---|
分子式 |
C11H24N2O2 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
4-[2-(tert-butyldiazenyl)propan-2-yloxy]butan-1-ol |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)12-13-11(4,5)15-9-7-6-8-14/h14H,6-9H2,1-5H3 |
InChI 键 |
RCGYULIJKAJVTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC(C)(C)OCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


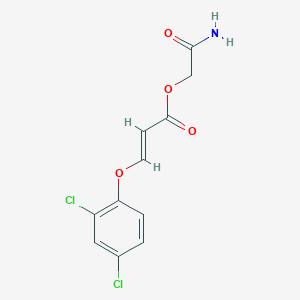
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

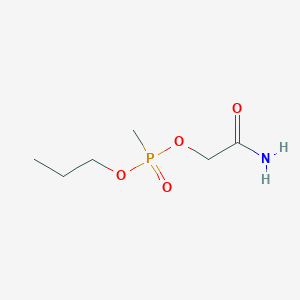
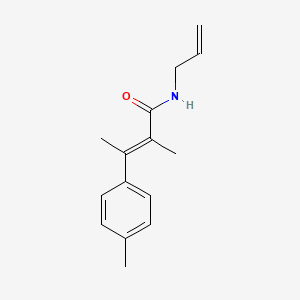
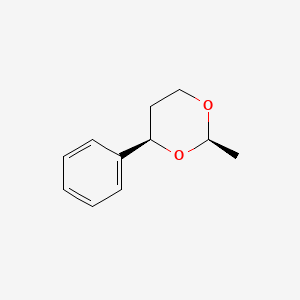
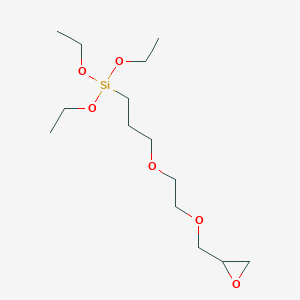
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
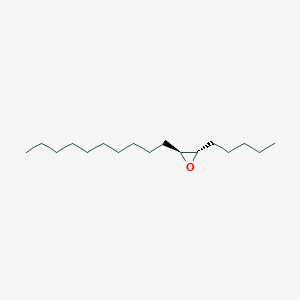
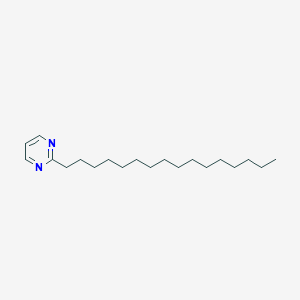
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
